molecular formula C20H14N2O5 B2555201 2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid CAS No. 2305475-86-7

2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid

Cat. No.: B2555201
CAS No.: 2305475-86-7
M. Wt: 362.341
InChI Key: CLXWAMUGMXKEQX-UHFFFAOYSA-N
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Description

2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid is an organic compound that features a biphenyl moiety linked to a carbamoyl group and a nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Halogenation: Formation of halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid is unique due to the combination of the biphenyl moiety, carbamoyl group, and nitrobenzoic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-nitro-2-[(2-phenylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c23-19(18-15(20(24)25)10-6-12-17(18)22(26)27)21-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWAMUGMXKEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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